molecular formula C18H21ClN2O2 B11820200 (S)-2-N-Fmoc-propane-1,2-diamine HCl

(S)-2-N-Fmoc-propane-1,2-diamine HCl

Cat. No.: B11820200
M. Wt: 332.8 g/mol
InChI Key: LWOFWULBDZBXDL-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-N-Fmoc-propane-1,2-diamine HCl is a chemical compound that belongs to the class of Fmoc-protected amines. It is commonly used in peptide synthesis due to its ability to protect the amine group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of propane-1,2-diamine, with the hydrochloride (HCl) salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-N-Fmoc-propane-1,2-diamine HCl typically involves the protection of the amine group of propane-1,2-diamine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amine is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-N-Fmoc-propane-1,2-diamine HCl undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.

    Coupling Reactions: The free amine group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Peptide Coupling: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions include deprotected amines and peptide-linked compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-N-Fmoc-propane-1,2-diamine HCl has a wide range of applications in scientific research:

    Chemistry: It is extensively used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.

    Biology: The compound is used to synthesize peptide-based probes and inhibitors for studying biological processes.

    Medicine: It is involved in the development of peptide-based therapeutics and diagnostic agents.

    Industry: The compound is used in the production of custom peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of (S)-2-N-Fmoc-propane-1,2-diamine HCl involves the protection and deprotection of the amine group during peptide synthesis. The Fmoc group protects the amine from unwanted reactions, allowing for selective coupling with carboxylic acids. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-N-Boc-propane-1,2-diamine HCl: Similar to the Fmoc-protected compound but uses a Boc (tert-butyloxycarbonyl) group for protection.

    (S)-2-N-Cbz-propane-1,2-diamine HCl: Uses a Cbz (benzyloxycarbonyl) group for protection.

Uniqueness

(S)-2-N-Fmoc-propane-1,2-diamine HCl is unique due to the specific properties of the Fmoc group, which provides stability and ease of removal under mild conditions. This makes it particularly suitable for applications in peptide synthesis where selective protection and deprotection are crucial.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1

InChI Key

LWOFWULBDZBXDL-YDALLXLXSA-N

Isomeric SMILES

C[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Canonical SMILES

CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.